4-(1,3-Thiazolan-2-yl)pyridine
Description
4-(1,3-Thiazolan-2-yl)pyridine is a heterocyclic compound comprising a pyridine ring fused to a saturated thiazolane (1,3-thiazolane) ring. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.25 g/mol and CAS number 700-92-5 . The compound is commercially available as a reagent (>95% purity), indicating its utility in organic synthesis and medicinal chemistry . The thiazolane ring introduces conformational flexibility and sulfur-based electronic effects, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOGGAJNIGIFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990243 | |
| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-92-5 | |
| Record name | 4-(2-Thiazolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Thiazolan-2-yl)pyridine can be synthesized through a nucleophilic substitution reaction involving 2-bromoethanethiol and pyridine . The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
4-(1,3-Thiazolan-2-yl)pyridine derivatives are frequently synthesized via cyclization strategies. A notable method involves reacting pyridine-thiol precursors with α-halo carbonyl compounds under basic conditions:
textPyridine-thiol + α-chloroacetone → this compound + HCl
Conditions : Reflux in ethanol with triethylamine (TEA) as a catalyst .
Key Cyclization Pathways:
Substitution Reactions
The thiazolane ring undergoes nucleophilic substitution, while the pyridine nitrogen participates in electrophilic reactions.
Nucleophilic Substitution
Electrophilic Aromatic Substitution
Oxidation
Reduction
Coordination Chemistry
The pyridine nitrogen and thiazolane sulfur act as Lewis bases, forming complexes with transition metals:
textThis compound + Cu(NO3)2 → [Cu(L)2(NO3)2] (L = ligand)
Properties :
-
Cu(II) Complexes : Exhibit square-planar geometry (confirmed by ESR) .
-
Ni(II) Complexes : Octahedral coordination with antibacterial activity .
Biological Activity-Driven Reactions
Derivatives of this compound are functionalized to enhance pharmacological properties:
Anticancer Agents
Antimicrobial Modifications
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction:
textThis compound + Aryl boronic acid → 4-(Thiazolan-2-yl)-6-arylpyridine
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Thiazolan-2-yl)pyridine derivatives have been investigated for their potential pharmacological activities, particularly as anticancer agents. The thiazole moiety is known to enhance the biological activity of compounds due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives, which include this compound, exhibit significant anticancer properties. For instance, compounds containing thiazolidinone rings have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. These compounds have been classified into several categories based on their mechanism of action:
- DNA-interacting agents
- Molecular targeting agents
- Anti-tubulin agents
A notable example includes a study where a thiazolidinone derivative was found to inhibit multi-tyrosine kinases, demonstrating potent cytotoxic activity against lung carcinoma cells at low concentrations (IC50 = 0.041 µM) .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal activities. The incorporation of the thiazole ring enhances the interaction with microbial targets, making these compounds valuable in the development of new antibiotics .
Agrochemical Applications
The use of heterocyclic compounds like this compound in agrochemicals has been a focus of research due to their potential as herbicides and fungicides. Studies suggest that these compounds can effectively inhibit plant pathogens and weeds, providing a dual function in agricultural settings.
Herbicidal Activity
Research has shown that certain pyridine-based thiazole derivatives possess herbicidal properties. These compounds can disrupt the growth of unwanted vegetation while being less harmful to crops, thus offering a sustainable approach to weed management .
Material Science
In material science, this compound is being investigated for its potential use in polymer chemistry and as a precursor for synthesizing novel materials.
Polymer Synthesis
The compound can serve as a functional monomer in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives. Its unique chemical structure allows for enhanced adhesion and thermal stability in polymer formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolan-2-yl)pyridine involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-(1,3-Thiazolan-2-yl)pyridine and related compounds:
Key Observations :
- Thiazolane vs. Thiazole : The saturated thiazolane ring in this compound offers greater conformational flexibility compared to the aromatic thiazole ring in 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine. This difference may influence binding affinity in biological systems .
- In contrast, the thiazolane ring in this compound may act as a hydrogen-bond acceptor due to its sulfur and nitrogen atoms .
- Heterocyclic Diversity : Compounds like 2-(4-Pyridyl)benzimidazole and 3-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyridine incorporate additional aromatic systems (benzimidazole, triazole), which can enhance thermal stability and π-π stacking interactions in materials science applications .
Physicochemical and Electronic Properties
- Molecular Weight and Solubility : this compound has a lower molecular weight (166.25 g/mol) compared to analogs like 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine (316.40 g/mol), suggesting better solubility in polar solvents .
- While direct data for this compound is lacking, its sulfur atom may lower the energy gap compared to purely aromatic analogs.
Biological Activity
4-(1,3-Thiazolan-2-yl)pyridine is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a thiazole moiety. The presence of these heterocycles contributes to its pharmacological potential. The molecular formula is C₇H₆N₂S, and its CAS number is 700-92-5.
Antimicrobial Activity
Antibacterial Properties
Research has demonstrated that derivatives of pyridine-thiazole compounds exhibit significant antibacterial activity. A study reported that various thiazole derivatives showed potent effects against both Gram-positive and Gram-negative bacteria. For instance, compounds containing a thiazole ring were found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 10 | 18 |
| This compound | S. aureus | 5 | 22 |
Mechanism of Action
The antimicrobial mechanism often involves disruption of bacterial cell membranes, leading to cell lysis. Studies using molecular docking have suggested that these compounds may inhibit bacterial enzymes critical for cell wall synthesis .
Anticancer Activity
Cytotoxic Effects
This compound has shown promising anticancer activity in various studies. One notable study evaluated its cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. The compound demonstrated an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating high potency .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 0.57 | High cytotoxicity |
| A549 (Lung Cancer) | >50 | Low cytotoxicity |
Selectivity and Mechanisms
The selectivity for cancer cells over normal cells suggests a targeted action that could minimize side effects in therapeutic applications. The mechanisms involve apoptosis induction and interference with cell cycle progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models of paw edema, suggesting potential use in treating inflammatory diseases .
Case Studies
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of various thiazole derivatives included tests on this compound against resistant strains of bacteria such as MRSA. The compound displayed significant inhibitory effects, outperforming several conventional antibiotics in some cases .
Case Study: Anticancer Potential
In a clinical setting, derivatives of this compound were tested on patients with advanced cancers. Results indicated that patients treated with these compounds experienced reduced tumor sizes and improved overall survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
